Ethyl(1-hydroxybutan-2-yl)carbamate

Description

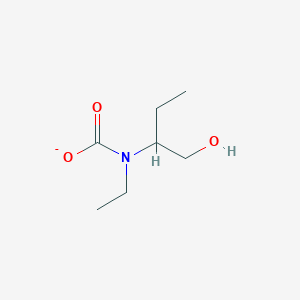

Ethyl(1-hydroxybutan-2-yl)carbamate is a carbamate derivative characterized by an ethyl carbamate group (-O-CO-NH2) attached to a 1-hydroxybutan-2-yl chain. Carbamates are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. The hydroxyl group in this compound may influence its solubility, metabolic pathways, and interactions with biological targets compared to simpler carbamates like EC .

Properties

CAS No. |

51170-48-0 |

|---|---|

Molecular Formula |

C7H14NO3- |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

N-ethyl-N-(1-hydroxybutan-2-yl)carbamate |

InChI |

InChI=1S/C7H15NO3/c1-3-6(5-9)8(4-2)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/p-1 |

InChI Key |

VWTMVGWRENPFOU-UHFFFAOYSA-M |

Canonical SMILES |

CCC(CO)N(CC)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(1-hydroxybutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-hydroxybutan-2-amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.

Another method involves the use of urea and ethyl alcohol. This reaction requires heating to promote the formation of the carbamate ester. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.

Reduction: The carbamate group can be reduced to form an amine, which can further react to form other derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and aryl halides.

Major Products

The major products formed from these reactions include carbamate esters, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Ethyl(1-hydroxybutan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: It is used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of ethyl(1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Ethyl(1-hydroxybutan-2-yl)carbamate differs from other carbamates in its substitution pattern:

- Ethyl carbamate (EC) : Simplest carbamate (CH3CH2-O-CO-NH2), lacking hydroxyl or branched alkyl groups.

- Vinyl carbamate (VC) : Contains a vinyl group (CH2=CH-O-CO-NH2), enhancing electrophilicity and reactivity.

- (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate : Structural isomer with tert-butyl instead of ethyl group; higher steric hindrance may limit enzyme interactions .

Key Differences :

- The branched butan-2-yl chain may enhance hydrophobic interactions in biological systems, similar to carbamates with aromatic substituents .

Carcinogenicity and Mutagenicity:

- Ethyl carbamate (EC): Classified as a Group 2A carcinogen (probable human carcinogen) by IARC. Induces hepatic, lung, and ear duct tumors in rodents, with synergistic effects when combined with ethanol .

- Vinyl carbamate (VC): 10–50× more carcinogenic than EC in mice and rats. Induces lung adenomas, thymomas, and neurofibrosarcomas at lower doses.

- This compound: No direct carcinogenicity data. However, hydroxylation may reduce toxicity by facilitating detoxification pathways (e.g., conjugation), as seen in other hydroxylated carbamates .

Binding and Molecular Interactions:

- Carbamates with ethyl or hydrophobic substituents exhibit hydrogen bonding with residues like Tyr70 and Trp66 in LuxR protein models, critical for antimicrobial activity .

- Thiocarbamate derivatives show enhanced activity due to additional hydrogen bonds; the hydroxyl group in this compound may similarly improve binding specificity .

Data Table: Comparative Analysis of Carbamates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.